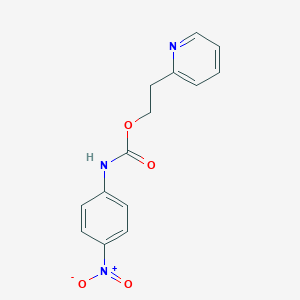
2-(PYRIDIN-2-YL)ETHYL N-(4-NITROPHENYL)CARBAMATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)ethyl N-(4-nitrophenyl)carbamate is an organic compound with the molecular formula C14H12N2O5S2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its yellow crystalline powder form and its solubility in organic solvents such as ether, acetone, and dimethylformamide .
Preparation Methods
The synthesis of 2-(Pyridin-2-yl)ethyl N-(4-nitrophenyl)carbamate typically involves the following steps :
Esterification: 4-nitrobenzoic acid reacts with 2-pyridinethiol to form the corresponding ester.
Carbonate Formation: The ester product is then reacted with diethyl carbonate to produce 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate.
Final Reaction: The carbonate compound undergoes a reaction with ethyl magnesium bromide, resulting in the formation of the target compound.
Chemical Reactions Analysis
2-(Pyridin-2-yl)ethyl N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the nitro and pyridine groups.
Common reagents used in these reactions include hydrogen, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Pyridin-2-yl)ethyl N-(4-nitrophenyl)carbamate has several scientific research applications :
Chemistry: It is used as an intermediate in organic synthesis and as a bifunctional linker for antibody-drug conjugation (ADC).
Biology: The compound is utilized in biochemical assays and as a cleavable linker in drug development.
Medicine: It plays a role in the development of targeted therapies, particularly in cancer treatment.
Industry: The compound is used in the production of various chemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)ethyl N-(4-nitrophenyl)carbamate involves its role as a cleavable linker in ADCs . The compound forms stable bonds with antibodies and drugs, allowing for targeted delivery of therapeutic agents. Upon reaching the target site, the linker is cleaved, releasing the active drug to exert its effects. The molecular targets and pathways involved include specific enzymes and receptors that facilitate the cleavage and release process.
Comparison with Similar Compounds
2-(Pyridin-2-yl)ethyl N-(4-nitrophenyl)carbamate can be compared with other similar compounds, such as :
4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate: This compound shares a similar structure and is used in similar applications.
Carbonic acid 4-nitrophenyl 2-(2-pyridinyldithio)ethyl ester: Another related compound with comparable properties and uses.
The uniqueness of this compound lies in its specific functional groups and its effectiveness as a cleavable linker in ADCs, making it a valuable compound in targeted drug delivery systems.
Properties
Molecular Formula |
C14H13N3O4 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-pyridin-2-ylethyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C14H13N3O4/c18-14(21-10-8-11-3-1-2-9-15-11)16-12-4-6-13(7-5-12)17(19)20/h1-7,9H,8,10H2,(H,16,18) |
InChI Key |
WRSJWLKOACMAEW-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CCOC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)CCOC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
0.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one](/img/structure/B254183.png)
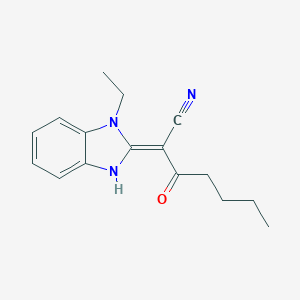
![1-[[(E)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254188.png)
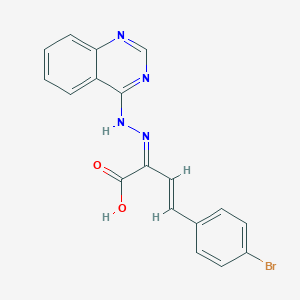
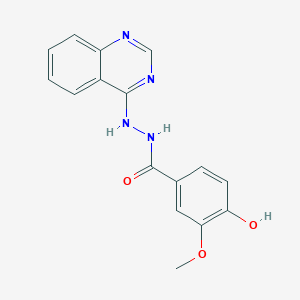
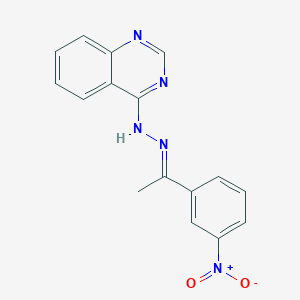
![[2-Oxo-2-(4-phenoxyanilino)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254197.png)
![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254198.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B254200.png)
![4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254202.png)
![Ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254203.png)
![N-(3-chlorophenyl)-2-[2-methoxy-4-[(E)-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B254204.png)
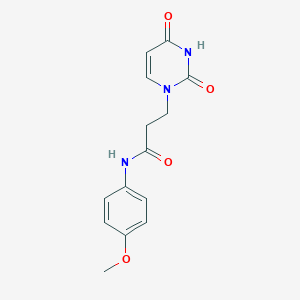
![Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254209.png)
